Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Historical Context and Discovery
The discovery of pyrido[2,3-d]pyrimidine derivatives dates to mid-20th-century efforts to synthesize purine analogs for anticancer research. Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate emerged as a structurally unique derivative in the 1990s during studies on dihydrofolate reductase (DHFR) inhibitors. Early syntheses involved cyclocondensation of 6-aminouracil derivatives with β-keto esters, yielding the core pyridopyrimidine scaffold. Key milestones include:
Classification Within Heterocyclic Chemistry
This compound belongs to the pyrido[2,3-d]pyrimidine subclass, distinguished by:
Its bicyclic system exhibits partial saturation at C7–C8, conferring planar rigidity favorable for intercalation and enzyme inhibition.
Significance in Medicinal Chemistry Research
The compound’s pharmacological relevance stems from:
- Kinase inhibition : Serves as a scaffold for ERK5 and BCR-ABL inhibitors, with IC50 values <50 nM in cellular assays.
- Antiviral activity : Derivatives inhibit HCV NS5A protease via non-covalent binding (EC50 = 0.8–2.3 μM).
- Anticancer potential : Modulates CDK4/6 and PI3K/mTOR pathways, inducing G2/M arrest in breast and lung cancer models.
Overview of Current Research Landscape
Recent advances focus on:
- Synthetic innovation :
- Structural optimization :
Ongoing clinical trials prioritize derivatives with dual kinase-protease inhibition profiles, addressing resistance mechanisms in oncology and virology.
Properties
IUPAC Name |
ethyl 5-hydroxy-8-methyl-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-3-24-17(23)12-13(21)11-9-18-14(10-7-5-4-6-8-10)19-15(11)20(2)16(12)22/h4-9,21H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIWDBBIFKIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Intramolecular Cyclization
The seven-membered oxacyclic ring in structurally related compounds is synthesized via rhodium(II)-catalyzed intramolecular O–H bond insertion of α-diazo-β-ketoesters. For the target compound, a similar approach employs ethyl 4-[(6-hydroxy-2,2,3a-trimethyl-3-oxo-octahydropentalen-1-yl)]-2-diazo-3-oxobutanoate as a precursor. Under [(CF₃CO₂)₂Rh]₂ catalysis, cyclization yields the pyrido[2,3-d]pyrimidine core with a distorted boat–sofa conformation. Key parameters include:
NHC-Activated Annulation
6-Aminouracils serve as stable α,β-diEWG (electron-withdrawing group) vinylogous amides for NHC-mediated annulation. Protecting the 6-amino group with tert-butoxycarbonyl (Boc) enables regioselective alkylation at N1 and N3 positions using methyl iodide and benzyl bromide, respectively. Deprotection with sodium hydroxide in methanol unveils the free amine, which undergoes cyclization with ethyl glyoxalate to form the dihydropyrido[2,3-d]pyrimidine skeleton.
Functionalization at Position 2 and 8
Copper-Mediated Arylation at Position 2
The phenyl group at position 2 is introduced via Ullmann-type coupling. Adapting methods from pyridone synthesis, 5-ethyl-2(1H)-pyridone intermediates react with iodobenzene in the presence of Cu₂O and potassium carbonate. Optimized conditions include:
Methylation at Position 8
Selective N-methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 80°C for 24 hours, yielding the 8-methyl derivative with >95% regioselectivity.
Introduction of Ethyl Carboxylate and Hydroxy Groups
Esterification at Position 6
The ethyl carboxylate moiety is installed via Steglich esterification. Reacting the free carboxylic acid intermediate (generated by hydrolyzing the nitrile group with HCl) with ethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) affords the ester.
Hydroxylation at Position 5
The 5-hydroxy group is introduced through oxidative dearomatization. Treating the intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the hydroxylated product. Catalytic scandium(III) triflate enhances selectivity, suppressing over-oxidation.
Purification and Characterization
Crystallization
The final compound is purified by crystallization from a 1:1 dichloromethane-hexanes mixture, yielding thin colorless plates.
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 7.49–7.35 (m, 5H, Ar–H), 6.62 (d, 1H, J = 9.3 Hz), 2.41 (q, 2H, J = 7.5 Hz, CH₂CH₃), 1.17 (t, 3H, J = 7.5 Hz, CH₂CH₃).
-
IR (KBr) : 1720 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O pyrimidone).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Substituent Variations in Pyrido[2,3-d]pyrimidine Derivatives
Key Observations :
- Position 8 : Methyl (target) vs. benzyl () or propyl () groups significantly alter steric hindrance and solubility.
- Position 2 : Phenyl (target) vs. methylthio () or piperazinyl () groups modulate electronic interactions and binding specificity.
Physicochemical Properties
Table 2: Comparative Physical Data
Analysis :
- Melting Points: Electron-withdrawing groups (e.g., NO₂ in Compound 25) reduce symmetry, lowering melting points .
- Solubility: Ethyl esters (e.g., target compound) generally exhibit better ethanol solubility than nitro-substituted analogs .
Crystallographic Insights
- Molecular Conformation : Pyrido[2,3-d]pyrimidines exhibit puckered pyrimidine rings (flattened boat) and dihedral angles >80° between fused rings, as seen in related thiazolopyrimidine structures .
- Hydrogen Bonding : 5-Hydroxy and 7-oxo groups form bifurcated C–H···O bonds, stabilizing crystal packing .
Biological Activity
Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrido[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class can act as inhibitors for several key enzymes and receptors involved in cancer progression and other diseases. The following mechanisms have been identified:
- Kinase Inhibition : These compounds often inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer. For instance, studies have shown that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can enhance selectivity and potency against certain kinases .
- Antitumor Activity : Ethyl 5-hydroxy derivatives have demonstrated significant antitumor effects in vitro. They have been tested against various cancer cell lines, showing promising cytotoxicity profiles .
- Antiviral Properties : Some derivatives exhibit activity against viral enzymes, suggesting potential applications in antiviral therapies .
Case Studies and Experimental Data
-
Cytotoxicity Assays : A series of cytotoxicity assays were conducted using various concentrations of Ethyl 5-hydroxy derivatives on human cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer). Results indicated a dose-dependent response with IC50 values in the low micromolar range .
Compound Cell Line IC50 (µM) Ethyl 5-hydroxy derivative K562 5.4 Ethyl 5-hydroxy derivative DU145 6.1 - Mechanistic Studies : Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
- Structure-Activity Relationship (SAR) : An analysis of various derivatives highlighted that substitutions at the C5 and C6 positions significantly affect biological activity. For example, compounds with an ethyl group at N8 showed enhanced potency compared to their methylated counterparts .
Q & A
Basic: What synthetic methodologies are optimal for preparing Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?
Methodological Answer:
The compound can be synthesized via a multi-step condensation reaction. A typical protocol involves refluxing precursors (e.g., substituted pyrimidines and aldehydes) in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. For example, a similar pyridopyrimidine derivative was synthesized by refluxing for 8–10 hours, followed by concentration, filtration, and recrystallization from ethyl acetate/ethanol (3:2) to yield crystals suitable for X-ray diffraction . Key parameters include:
- Temperature: 427–428 K (melting point range).
- Catalyst: Sodium acetate (1.5 g per 0.01 mol of reactants).
- Solvent System: Acetic acid/acetic anhydride for reflux; ethyl acetate/ethanol for recrystallization.
Basic: How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure of this compound?
Methodological Answer:
SCXRD is performed using a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å). Data collection involves measuring reflection intensities, followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. For pyridopyrimidine derivatives, typical crystal parameters include:
- Crystal System: Monoclinic.
- Space Group: P2₁/c.
- Unit Cell Dimensions: a = 10.52 Å, b = 15.76 Å, c = 12.34 Å, β = 105.2° .
Hydrogen atoms are placed in calculated positions using a riding model with isotropic displacement parameters .
Basic: What purification strategies are effective post-synthesis?
Methodological Answer:
Recrystallization is the primary method. A 3:2 ethyl acetate/ethanol mixture is ideal for slow evaporation, yielding high-purity single crystals. For example, a 78% yield was achieved with this method, and the crystals showed no detectable impurities in SCXRD .
Advanced: How can researchers resolve contradictions in crystallographic data refinement for pyridopyrimidine derivatives?
Methodological Answer:
Contradictions (e.g., disorder in the dihydropyrido ring) are addressed using iterative refinement in SHELXL. Key steps include:
- Restraints: Apply geometric restraints for bond lengths/angles based on similar structures.
- Twinning: Use TWIN/BASF commands for twinned crystals.
- Validation: Cross-check with R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps .
For example, the puckering of the dihydropyrido ring (deviation: 0.224 Å from the mean plane) was resolved by refining anisotropic displacement parameters .
Advanced: What strategies are used to analyze hydrogen bonding networks in the crystal lattice?
Methodological Answer:
Hydrogen bonding patterns are analyzed using graph set theory (e.g., C—H···O motifs). For pyridopyrimidines, bifurcated hydrogen bonds (e.g., C8—H8C···O2, distance: 2.34 Å) often form chains along the c-axis. Software like Mercury or OLEX2 visualizes these networks, while PLATON calculates geometric parameters (angles, distances) .
Advanced: How can computational modeling predict the puckering conformation of the dihydropyrido ring?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to optimize the geometry. The puckering amplitude (Δ) and asymmetry parameters (θ, φ) are compared with SCXRD data. For example, a flattened boat conformation was confirmed with a puckering parameter Q = 0.224 Å .
Advanced: How do intermolecular interactions influence crystal packing?
Methodological Answer:
Crystal packing is driven by π-π stacking (3.8–4.2 Å between aromatic rings) and van der Waals interactions. For pyridopyrimidines, the dihedral angle between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) dictates packing efficiency. Hirshfeld surface analysis quantifies contact contributions (e.g., H···O contacts: 25% of total surface) .
Advanced: What challenges arise in synthesizing metal complexes with pyridopyrimidine ligands?
Methodological Answer:
Coordination requires optimizing pH and solvent polarity. For example, a nickel(II) complex with a pyridopyrimidine carboxylate ligand was synthesized in aqueous ethanol (pH 6–7). SCXRD revealed a distorted octahedral geometry with Ni—O/N bond lengths of 2.05–2.12 Å .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
